molecular formula C21H19FN2O4S2 B2532646 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946295-44-9

4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2532646
CAS No.: 946295-44-9
M. Wt: 446.51
InChI Key: QBKXSOYVEWCMCJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and pharmaceutical applications. The presence of a fluorine atom and multiple sulfonyl groups enhances its chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several steps:

  • Formation of the Tetrahydroquinoline Core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline scaffold.

  • Introduction of the Fluorine Atom: : The fluorine atom can be incorporated through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Sulfonylation: : The phenylsulfonyl and benzenesulfonamide groups can be introduced via sulfonylation reactions, using sulfonyl chlorides and suitable bases (e.g., pyridine or triethylamine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes:

  • Batch Processing: : Traditional batch processing methods can be used, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

  • Continuous Flow Synthesis: : This method allows for the continuous production of the compound with precise control over reaction parameters, leading to enhanced reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can modify the functional groups, such as converting sulfonyl groups to thiol or sulfoxide derivatives.

  • Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

  • Substitution: : Halogenating agents or organometallic reagents like Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Quinoline derivatives

  • Reduction: : Thiol or sulfoxide derivatives

  • Substitution: : Various functionalized aromatic compounds

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can be used as a ligand in metal-catalyzed reactions, enhancing the activity and selectivity of the catalyst.

Biology

  • Enzyme Inhibition: : The sulfonamide group is known for its inhibitory activity against enzymes such as carbonic anhydrase, making this compound a potential candidate for enzyme inhibition studies.

Medicine

  • Pharmaceuticals: : The compound may exhibit pharmacological properties, including antibacterial, antifungal, or anticancer activities, due to its unique structural features.

Industry

  • Materials Science: : The compound's stability and reactivity make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets:

  • Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

  • Receptor Binding: : It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N'-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

  • 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall stability. This unique feature may enhance its potential in various scientific and industrial applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKXSOYVEWCMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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